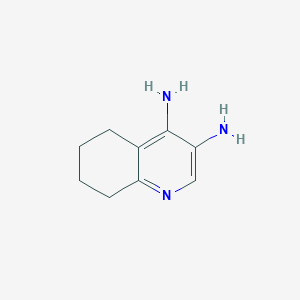
5,6,7,8-Tetrahydroquinoline-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5,6,7,8-Tetrahydroquinoline-3,4-diamine (THQ) is a heterocyclic compound that has gained significant attention in scientific research due to its diverse biological activities. THQ is a bicyclic amine that possesses a quinoline ring system with two nitrogen atoms. THQ has been synthesized by various methods and has been investigated for its potential applications in medicinal chemistry, pharmacology, and neuroscience.
作用機序
The mechanism of action of 5,6,7,8-Tetrahydroquinoline-3,4-diamine is not fully understood, but it is believed to act through several pathways. 5,6,7,8-Tetrahydroquinoline-3,4-diamine has been shown to inhibit oxidative stress and inflammation, which are both implicated in the pathogenesis of many diseases. 5,6,7,8-Tetrahydroquinoline-3,4-diamine has also been shown to modulate the activity of various proteins and enzymes, including kinases, phosphatases, and transcription factors.
生化学的および生理学的効果
5,6,7,8-Tetrahydroquinoline-3,4-diamine has been shown to have several biochemical and physiological effects. 5,6,7,8-Tetrahydroquinoline-3,4-diamine has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are both implicated in the pathogenesis of many diseases. 5,6,7,8-Tetrahydroquinoline-3,4-diamine has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 5,6,7,8-Tetrahydroquinoline-3,4-diamine has also been shown to induce apoptosis in cancer cells and to modulate the activity of ion channels and neurotransmitter receptors in the brain.
実験室実験の利点と制限
5,6,7,8-Tetrahydroquinoline-3,4-diamine has several advantages for lab experiments, including its low toxicity, high solubility, and easy synthesis. However, 5,6,7,8-Tetrahydroquinoline-3,4-diamine also has some limitations, including its low stability and susceptibility to oxidation and degradation.
将来の方向性
There are several future directions for research on 5,6,7,8-Tetrahydroquinoline-3,4-diamine. One area of interest is the development of 5,6,7,8-Tetrahydroquinoline-3,4-diamine-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the investigation of 5,6,7,8-Tetrahydroquinoline-3,4-diamine's potential as an anticancer agent. Additionally, further research is needed to elucidate the mechanism of action of 5,6,7,8-Tetrahydroquinoline-3,4-diamine and to investigate its potential applications in other areas of medicine and biology.
科学的研究の応用
5,6,7,8-Tetrahydroquinoline-3,4-diamine has been investigated for its potential applications in medicinal chemistry, pharmacology, and neuroscience. 5,6,7,8-Tetrahydroquinoline-3,4-diamine has been shown to possess antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer activities. 5,6,7,8-Tetrahydroquinoline-3,4-diamine has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
151224-98-5 |
|---|---|
製品名 |
5,6,7,8-Tetrahydroquinoline-3,4-diamine |
分子式 |
C9H13N3 |
分子量 |
163.22 g/mol |
IUPAC名 |
5,6,7,8-tetrahydroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H13N3/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h5H,1-4,10H2,(H2,11,12) |
InChIキー |
BKZFAIYIAGITSG-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC=C(C(=C2C1)N)N |
正規SMILES |
C1CCC2=NC=C(C(=C2C1)N)N |
同義語 |
3,4-Quinolinediamine, 5,6,7,8-tetrahydro- |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)



![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)
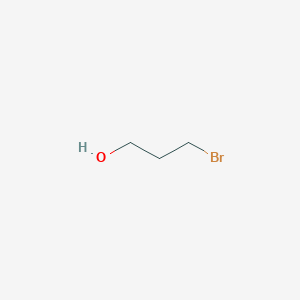
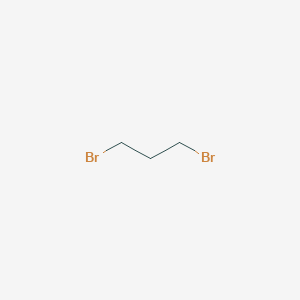


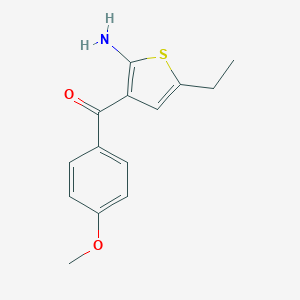
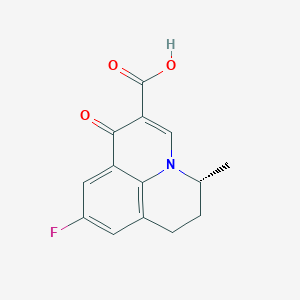
![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)
